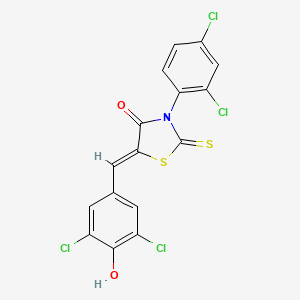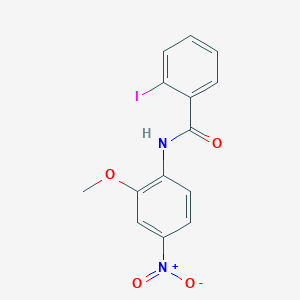
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INM-176, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. INM-176 is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in the regulation of the immune system.
Mécanisme D'action
IDO1 is an enzyme that catalyzes the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits the activity of IDO1, leading to decreased production of kynurenine and increased levels of tryptophan. This results in increased immune system activity and improved anti-tumor responses.
Biochemical and Physiological Effects:
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit IDO1 activity in tumor cells, leading to increased immune system activity and improved anti-tumor responses. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a wide range of experiments. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to the use of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments. It is a highly specific inhibitor of IDO1, and its effects on other enzymes and pathways are not well-understood. Additionally, the effects of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide on the immune system and other physiological processes are complex and may be difficult to interpret.
Orientations Futures
There are several future directions for research on 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new inhibitors of IDO1 with improved efficacy and specificity. Another area of interest is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further research is needed to understand the effects of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide on the immune system and other physiological processes. Overall, the potential applications of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in the treatment of cancer and other diseases make it an exciting area of research for scientists and clinicians alike.
Méthodes De Synthèse
The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps. First, 2-methoxy-4-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-iodoaniline to form the desired product, 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. The synthesis of 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the treatment of cancer and other diseases. IDO1 is overexpressed in many types of cancer and has been shown to play a critical role in the suppression of the immune system, allowing cancer cells to evade detection and destruction by the immune system. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide inhibits IDO1 activity, leading to increased immune system activity and improved anti-tumor responses. 2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to have potential applications in the treatment of autoimmune diseases and infectious diseases.
Propriétés
IUPAC Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFFSLKWBOMZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(2-methoxy-4-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
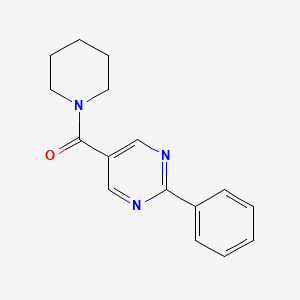

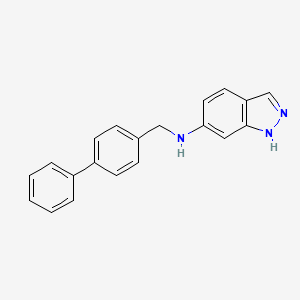
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
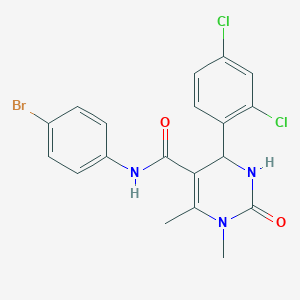
![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)
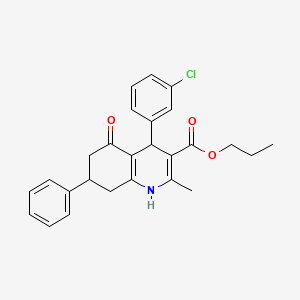
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)
